molecular formula C6H9NO2 B1287770 2-Amino-5-hexynoic acid

2-Amino-5-hexynoic acid

Cat. No.: B1287770
M. Wt: 127.14 g/mol
InChI Key: SCGJGNWMYSYORS-UHFFFAOYSA-N
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Description

2-Amino-5-hexynoic acid is a non-proteinogenic amino acid characterized by a six-carbon backbone, an amino group at position 2, and a terminal triple bond at position 5 (C≡C). Its molecular formula is C₆H₉NO₂, distinguishing it from canonical amino acids due to the alkyne functional group, which confers unique reactivity and structural rigidity . This compound has garnered attention in toxicology due to its presence in certain Amanita mushroom species (e.g., A. smithiana, A. boudieri), where it shares structural similarities with other mycotoxins like 2-aminohexa-4,5-dienoic acid (allenoic norleucine) . Its synthesis often involves modified Strecker reactions or alkylation strategies to introduce the alkyne moiety .

Preparation Methods

Alkylation of Diethyl Acetamidomalonate

This method involves the alkylation of diethyl acetamidomalonate, followed by hydrolysis to yield 2-amino-5-hexynoic acid. The general steps are as follows:

  • Reagents : Diethyl acetamidomalonate, an appropriate alkyl halide (such as propargyl bromide).
  • Conditions : The reaction typically requires a base (e.g., sodium hydride) to deprotonate the malonate.
  • Hydrolysis : After the alkylation step, hydrolysis is performed using aqueous acid to convert the ester into the corresponding carboxylic acid.

Yield and Efficiency

This method has been reported to provide moderate to high yields depending on the specific conditions and reagents used.

Direct Synthesis from L-Amino Acids

Another approach involves synthesizing this compound directly from L-amino acids through a multi-step process:

  • Starting Material : L-serine or L-cysteine can be utilized.
  • Reagents : Use of activating agents such as carbodiimides or coupling reagents.
  • Reaction Conditions : Typically performed under controlled pH and temperature to facilitate the formation of the alkyne group.

Advantages

This method allows for greater specificity in producing stereoisomers and can be tailored for specific applications in protein synthesis.

Hydrolysis of Intermediates

The hydrolysis method involves starting with an intermediate compound that can be derived from various precursors:

  • Intermediate Formation : Synthesize an N-protected derivative of an amino acid.
  • Hydrolysis Step : Use lithium hydroxide or another strong base to hydrolyze the protective groups and yield this compound.

Yield Analysis

This method has shown high yields (up to 93%) in certain studies, making it a favorable option for large-scale production.

Comparative Analysis of Preparation Methods

The following table summarizes the key aspects of each preparation method:

Method Starting Materials Key Reagents Yield (%) Advantages
Alkylation of Diethyl Acetamidomalonate Diethyl acetamidomalonate Sodium hydride, alkyl halide Moderate Relatively simple procedure
Direct Synthesis L-serine or L-cysteine Carbodiimides High Customizable for stereochemistry
Hydrolysis of Intermediates Various N-protected amino acids Lithium hydroxide Up to 93% High yield; suitable for scale-up

Chemical Reactions Analysis

Functional Group Reactivity and Key Reaction Pathways

The compound’s reactivity stems from three key functional groups:

  • Terminal alkyne (C≡C)

  • α-Amino group (-NH₂)

  • Carboxylic acid (-COOH)

Oxidation

The terminal alkyne undergoes oxidative cleavage to form carboxylic acids or diketones:
C CCOOH or C O\text{C C}\rightarrow \text{COOH}\text{ or }\text{C O}
Conditions :

  • KMnO₄ or OsO₄ in acidic/basic media .

  • Outcome : Production of glutaric acid derivatives .

Example : Oxidation with KMnO₄ yields 2-amino-5-oxohexanoic acid, a precursor for further functionalization .

Reduction

Selective hydrogenation of the alkyne to alkene or alkane:
C CH2/PdC CH2/PdC C\text{C C}\xrightarrow{\text{H}_2/\text{Pd}}\text{C C}\xrightarrow{\text{H}_2/\text{Pd}}\text{C C}
Conditions :

  • Lindlar catalyst for partial hydrogenation (alkene) .

  • LiAlH₄ for full reduction to alkane.

Peptide Bond Formation

The amino and carboxylic acid groups enable incorporation into peptides:
Conditions :

  • BOP/DIPEA in DMF for solid-phase synthesis .

  • Fmoc-protected derivatives for controlled coupling .

Application : Used to synthesize cyclic peptides via metathesis .

Protection/Deprotection

  • Amino Protection : Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups .

  • Deprotection :

    • Boc : TFA (trifluoroacetic acid).

    • Fmoc : Piperidine in DMF .

Enzyme-Mediated Reactions

2-Amino-5-hexynoic acid serves as a methionine surrogate in E. coli translation systems :

ParameterValue (Relative to Methionine)
kcat/Kmk_{cat}/K_m1/390
Protein Yield100%

Mechanism :

  • Recognized by methionyl-tRNA synthetase (MetRS) .

  • Incorporated into proteins via ribosomal translation .

Stability and Degradation

  • Thermal Stability : Decomposes above 150°C, forming NH₃ and CO₂ .

  • Hydrolytic Sensitivity : The carboxylic acid group undergoes decarboxylation under strong acidic conditions.

Comparative Kinetic Data

The compound’s activation by MetRS compared to other analogs :

Analogkcat/Kmk_{cat}/K_m (s⁻¹·μM⁻¹)Relative Activity
Methionine5.47 × 10⁻¹1
This compound1.16 × 10⁻³1/500
Azidohomoalanine1.42 × 10⁻³1/390

Scientific Research Applications

Homopropargylglycine has numerous applications in scientific research:

Mechanism of Action

Homopropargylglycine exerts its effects by being incorporated into proteins in place of methionine during translation. The alkyne moiety allows for subsequent tagging with azide-containing probes through click chemistry. This enables the selective visualization and analysis of newly synthesized proteins. The molecular targets and pathways involved include the ribosomal machinery responsible for protein synthesis and the various enzymes that facilitate click chemistry reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparison

The table below highlights key differences between 2-amino-5-hexynoic acid and its closest analogs:

Compound Name Molecular Formula Functional Groups Melting Point (°C) Biological Role/Source
This compound C₆H₉NO₂ Amino (C2), alkyne (C5) Not reported Mycotoxin in Amanita spp.
2-Aminohexa-4,5-dienoic acid C₆H₉NO₂ Amino (C2), conjugated diene (C4-5) Not reported Suspected toxin in A. proxima
2-Amino-5-hexenoic acid C₆H₁₁NO₂ Amino (C2), double bond (C5) 252–255 (dec.) Synthetic intermediate; no known toxicity

Key Observations:

Alkyne vs. Diene vs. Alkene: The triple bond in this compound increases molecular rigidity compared to the conjugated diene in 2-aminohexa-4,5-dienoic acid or the single double bond in 2-amino-5-hexenoic acid. The double bond in 2-amino-5-hexenoic acid reduces steric hindrance compared to the alkyne, making it more amenable to synthetic modifications .

Toxicity Profile: this compound and 2-aminohexa-4,5-dienoic acid are implicated in cardiac toxicity in mushroom poisonings, likely due to their structural mimicry of endogenous amino acids, disrupting metabolic pathways .

Physicochemical Properties

  • Stability : The triple bond confers greater thermal stability but increased susceptibility to oxidation compared to double bonds .

Biological Activity

2-Amino-5-hexynoic acid, also known as homopropargylglycine, is an amino acid characterized by both an amino group and a carboxylic acid group, along with a terminal alkyne. Its unique structure allows it to play significant roles in biochemical applications, particularly in protein synthesis and enzyme inhibition. This article explores the biological activities of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₆H₉NO₂
  • Molecular Weight : 127.14 g/mol
  • Structure : Contains a terminal alkyne group which is pivotal for its biological activity.

1. Incorporation into Proteins

This compound can substitute for methionine during protein synthesis. This incorporation allows for the introduction of alkyne functionalities into peptides and proteins, facilitating biorthogonal labeling techniques such as click chemistry. This property is particularly useful in studying protein interactions and dynamics in various biological systems .

2. Enzyme Inhibition

Research indicates that derivatives of this compound can inhibit specific enzymes, including aminobutyric acid aminotransferase. This inhibition suggests potential therapeutic applications in modulating neurotransmitter metabolism and addressing related disorders .

Biological Activity Data

Activity Type Description References
Protein LabelingSubstitutes methionine in proteins; facilitates click chemistry for labeling.,
Enzyme InhibitionInhibits aminobutyric acid aminotransferase; potential therapeutic uses.,
Bioorthogonal TaggingEnables identification of old/new protein populations using BONCAT techniques. ,

Case Study 1: Protein Interaction Studies

A study demonstrated that this compound effectively labels newly synthesized proteins in mammalian cell cultures. By replacing methionine with this compound, researchers were able to track protein interactions in real-time, providing insights into cellular processes and dynamics .

Case Study 2: Enzyme Activity Modulation

In another investigation, derivatives of this compound were shown to inhibit the activity of aminobutyric acid aminotransferase in vitro. This inhibition was linked to alterations in neurotransmitter levels, suggesting implications for treating neurological disorders .

Applications

The unique properties of this compound lead to various applications in biochemistry and medicinal chemistry:

  • Bioconjugation : Used for the synthesis of labeled peptides and proteins.
  • Therapeutics : Potential use as an enzyme inhibitor in neurological treatments.
  • Research Tool : Facilitates studies on protein dynamics and interactions through click chemistry methodologies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-5-hexynoic acid (HPG), and what analytical techniques are used to confirm its purity and structure?

  • Methodological Answer : HPG is synthesized via modified Strecker or alkyne-incorporation reactions. For example, alkyne-functionalized methionine analogs can be prepared by substituting the sulfur atom in methionine with an alkynyl group. Retrosynthetic analysis using AI-powered tools (e.g., Reaxys, Pistachio) can predict feasible routes by leveraging reaction databases . Post-synthesis, purity is confirmed via HPLC (High-Performance Liquid Chromatography) with UV detection, while structural validation employs:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm alkynyl proton signals (~2.5 ppm) and carboxylate groups.
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (153.14 g/mol) .
  • FT-IR : Peaks at ~3300 cm1^{-1} (N-H stretch) and ~2100 cm1^{-1} (C≡C stretch) .

Q. What safety protocols are essential when handling HPG in laboratory settings?

  • Methodological Answer : HPG is flammable (GHS02) and a skin/eye irritant (GHS07). Key protocols include:

  • Ventilation : Use fume hoods to avoid vapor accumulation .
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent contact .
  • Storage : In airtight containers away from ignition sources (e.g., static electricity) at 2–8°C .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can HPG be utilized in click chemistry-based approaches to study protein synthesis dynamics in microbial communities?

  • Methodological Answer : HPG’s alkyne group enables bioorthogonal labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC). In microbial studies:

Incubation : Add HPG (10–50 µM) to cultures to replace methionine in nascent proteins.

Fixation : Preserve cells with paraformaldehyde.

Click Reaction : Treat with azide-functionalized fluorophores (e.g., Alexa Fluor 488-azide) and Cu(I) catalysts for fluorescence detection via microscopy or flow cytometry .

  • Validation : Compare with controls (no HPG) to exclude non-specific labeling.

Q. What experimental variables influence the incorporation efficiency of HPG in metabolic labeling studies, and how can conflicting data be resolved?

  • Methodological Answer : Discrepancies in labeling efficiency arise from:

  • Concentration : Suboptimal HPG levels (<10 µM) reduce uptake; toxicity occurs at >100 µM. Titrate to balance signal and cell viability.
  • Incubation Time : Short durations (<1 hr) may miss slow-growing microbes; extend to 4–24 hrs for diverse communities.
  • Competitive Amino Acids : Excess methionine (>1 mM) inhibits HPG uptake. Use methionine-free media during labeling .
    Resolution : Normalize fluorescence intensity to cell biomass (e.g., DAPI staining) and validate via proteomic pull-down assays.

Q. Are there known isomeric or structural analogs of HPG that could interfere with its reactivity in bioorthogonal labeling, and how can such interference be mitigated?

  • Methodological Answer : Analogues like 2-Amino-5-hexenoic acid (C=C vs. C≡C) lack alkyne reactivity, while propargylglycine (shorter chain) may exhibit reduced cellular uptake. To mitigate interference:

  • Chromatographic Separation : Use reverse-phase HPLC to isolate HPG from impurities .
  • Specificity Controls : Include azide-only and catalyst-only controls to confirm click reaction specificity .

Properties

IUPAC Name

2-aminohex-5-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h1,5H,3-4,7H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGJGNWMYSYORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Amino-5-hexynoic acid
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2-Amino-5-hexynoic acid
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